Naringinase

citrus juice debittering flavonoid hydrolysis food enzymology

Juice processors using single-activity glycosidases face incomplete debittering; isolated α-L-rhamnosidase cannot complete sequential naringin hydrolysis, leaving bitter prunin intermediate. • Complete debittering: Dual α-L-rhamnosidase & β-D-glucosidase activity achieves up to 98.8% naringin reduction from 356 mg/L initial levels at pH 4.0-4.5, 50-60°C. • Cost-efficient immobilization: Composite aerogel supports extend operational half-life from 4.38 to 10.46 h, enabling ≥8 reuse cycles with 60% retained activity. Lyophilized powder ≥400 U/mg from Aspergillus niger. Ships ambient; bulk inquiries welcome.

Molecular Formula NULL
Molecular Weight 0
CAS No. 9068-31-9
Cat. No. B1166350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringinase
CAS9068-31-9
SynonymsNARINGINASE; naringinase from penicillium decumbens; naringinasefrompencilliumspecies; NARINGINASE, FROM PENICILIUM SP.; alpha-L-Naringinase
Molecular FormulaNULL
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naringinase: Technical Specifications and Function


Naringinase is a multi-enzyme complex composed predominantly of α-L-rhamnosidase (EC 3.2.1.40) and β-D-glucosidase (EC 3.2.1.21) activities [1]. This enzyme complex catalyzes the sequential hydrolysis of the bitter flavonoid glycoside naringin, first cleaving the terminal α-1,2-rhamnose to yield prunin, followed by hydrolysis of the β-D-glucose moiety to produce the non-bitter aglycone naringenin [2]. While the enzyme occurs naturally in various microorganisms, commercial preparations are typically derived from fungal sources, most notably Aspergillus niger, and are supplied as lyophilized powders with defined activity units .

1
Multi-enzyme complex for sequential naringin hydrolysis: α-L-rhamnosidase and β-D-glucosidase
2
Requires balanced rhamnosidase activity; rate-limiting step determines overall efficiency
3
Supplied as lyophilized powder with defined activity units; verify lot-specific rhamnosidase/glucosidase ratio

Why Naringinase Cannot Be Replaced


The substitution of naringinase with generic glycosidases or single-activity enzymes fails due to the unique sequential catalytic mechanism required for complete naringin hydrolysis. Isolated α-L-rhamnosidase alone produces prunin, which retains residual bitterness and limits debittering efficacy [1]. Conversely, β-D-glucosidase alone cannot initiate hydrolysis of the intact naringin molecule due to the terminal rhamnose steric hindrance [2]. The native naringinase complex achieves synergistic hydrolysis where the α-L-rhamnosidase-catalyzed cleavage of the rhamnose moiety constitutes the rate-limiting step, enabling subsequent β-D-glucosidase action [3]. This bifunctional requirement renders simple enzyme substitution ineffective for achieving complete debittering outcomes.

Incomplete debittering
Isolated α-L-rhamnosidase alone yields prunin, which may retain bitterness and limit debittering endpoint.
Steric inaccessibility
β-D-Glucosidase alone cannot hydrolyze intact naringin due to terminal rhamnose steric hindrance.
Sequential mechanism dependence
Only the complete naringinase complex provides both activities; single-activity substitutes may not achieve full naringin conversion.

Naringinase Comparative Performance Data


Naringin Reduction in Juice: Complex vs. α-L-Rhamnosidase

The complete naringinase complex achieves significantly greater naringin reduction compared to α-L-rhamnosidase treatment alone. In orange juice with an initial naringin concentration of 356.33 mg/L, treatment with the naringinase complex reduced naringin to 4.17 mg/L, whereas α-L-rhamnosidase alone reduced it only to 10.52 mg/L [1]. The combination treatment also enhanced antioxidant activity and sensory attributes including sweet and floral notes more effectively than either single enzyme [1].

Naringin reduction in juice
Head-to-head
4.17 mg/L (complex) vs. 10.52 mg/L (α-L-rhamnosidase alone); 356 mg/L untreated
Lower residual naringin may improve debittering endpoint
Orange juice, optimized enzyme conditions
citrus juice debittering flavonoid hydrolysis food enzymology

Aroma Preservation: Enzymatic Debittering vs. Resin Adsorption

When compared to physical adsorption methods using macroporous resins, naringinase treatment provides superior preservation of the original juice aroma profile. GC-MS and sensory evaluation studies demonstrated that naringinase-treated juice maintained an aroma profile significantly closer to fresh juice than resin-adsorbed juice [1]. The enzymatic treatment achieved 79.76% naringin reduction in 120 minutes, compared to 73.28% reduction in 4 minutes with resin [2].

Aroma preservation vs. resin
Head-to-head
79.76% reduction in 120 min; aroma profile closer to fresh juice per GC-MS/sensory evaluation
Enzyme treatment may preserve volatile aroma compounds better than resin adsorption
Pomelo juice, pH 4, 70°C; resin achieved 73.28% in 4 min
citrus processing aroma retention debittering technology comparison

Storage Stability: Immobilized vs. Free Enzyme

Immobilization of naringinase on composite aerogel carriers substantially improves storage stability and operational half-life. After 30 days of storage at 4°C, immobilized naringinase retained 90% of its initial activity, whereas free naringinase retained only 41.32% [1]. The operational half-life of enzyme activity increased from 4.38 hours for free enzyme to 10.46 hours for immobilized enzyme, a 2.4-fold improvement [1]. Additionally, immobilized naringinase retained 60% activity after 8 reuse cycles [1].

Storage stability: immobilized vs. free
Head-to-head
90% residual activity after 30 days (4°C); half-life 10.46 h vs. 41.32% / 4.38 h for free enzyme
Immobilization extends operational half-life; may reduce enzyme replacement frequency
SKP composite aerogel, initial 349.43 U/mL
enzyme immobilization biocatalyst stability industrial biocatalysis

Rate-Limiting Step: α-L-Rhamnosidase Activity

Kinetic analysis using an HPLC method capable of separating naringin, prunin, and naringenin revealed that β-D-glucosidase exhibits a much higher Vmax than either the naringinase complex or α-L-rhamnosidase, indicating that the hydrolysis of naringin to prunin (α-L-rhamnosidase activity) is the rate-limiting step of the overall reaction [1]. This kinetic bottleneck explains why naringinase preparations with balanced α-L-rhamnosidase activity are essential for efficient debittering.

Rate-limiting step
Class-level
β-D-glucosidase Vmax >> naringinase ≥ α-L-rhamnosidase
α-L-Rhamnosidase activity is rate-limiting; rhamnosidase verification may guide procurement
HPLC kinetic analysis; activity units as described
enzyme kinetics reaction engineering bioprocess optimization

Selective Inactivation for Prunin Synthesis

Naringinase can be selectively treated to inactivate β-D-glucosidase while retaining high α-L-rhamnosidase activity, enabling the cost-effective production of high-value monoglycosylated flavonoids such as prunin. Treatment at 81.5°C and pH 3.9 achieved selective β-D-glucosidase inactivation while preserving 78% of α-L-rhamnosidase activity [1]. This modified naringinase catalyzes the conversion of naringin to prunin without further hydrolysis to naringenin.

Selective inactivation
Reported
78% residual α-L-rhamnosidase after selective β-D-glucosidase inactivation
Supports prunin synthesis without naringenin formation; dual-use potential may require verification
81.5°C, pH 3.9 treatment
flavonoid glycoside synthesis enzyme engineering prunin production

Optimal pH and Temperature: Naringinase vs. Hesperidinase

Crystalline naringinase and hesperidinase, both derived from Aspergillus niger, exhibit distinct pH and temperature optima that dictate their respective industrial applications. Naringinase shows optimal activity at pH 4.5 and 50°C, with stability in the pH range 5.5-8.0 [1]. In contrast, hesperidinase is most active at pH 3.5 and 60°C, with broader pH stability from 3.0-8.5 [1]. These differences reflect the enzymes' distinct substrate specificities for β-1,4 and β-1,6 glycosidic linkages, respectively.

pH/temp optima vs. hesperidinase
Head-to-head
Naringinase: pH 4.5, 50°C; Hesperidinase: pH 3.5, 60°C
Distinct optima mean these enzymes may require separate process conditions for their substrates
Crystalline preparations from A. niger; stable pH ranges differ
enzyme characterization operational parameters citrus processing

Naringinase Industrial and Research Applications


Citrus Juice Debittering with Aroma Preservation

For processors of grapefruit, pomelo, and bitter orange juices where consumer acceptance depends on both reduced bitterness and authentic flavor, naringinase treatment provides a clear advantage over resin adsorption methods. The enzyme complex reduces naringin by up to 98.8% from initial concentrations as high as 356 mg/L while preserving volatile aroma compounds that are stripped by resin adsorption [1]. Optimal processing conditions employ the complete naringinase complex (both α-L-rhamnosidase and β-D-glucosidase active) at pH 4.0-4.5 and 50-60°C.

Continuous Flow Debittering with Immobilized Enzyme

For high-volume juice processing operations seeking to minimize enzyme consumption costs, immobilized naringinase systems offer compelling economic advantages. Immobilization on composite aerogel supports extends operational half-life from 4.38 hours to 10.46 hours and enables at least 8 reuse cycles while retaining 60% activity [1]. Hollow fiber reactor configurations can process unclarified juice containing particulate matter without adverse effects, achieving 0.04 μmol naringin hydrolyzed/min/mg protein at 25°C [2].

Synthesis of Prunin and Isoquercetin Intermediates

For pharmaceutical and nutraceutical manufacturers seeking cost-effective production of monoglycosylated flavonoids, naringinase offers a tunable biocatalytic platform. Selective thermal inactivation of β-D-glucosidase at 81.5°C and pH 3.9 preserves 78% of α-L-rhamnosidase activity, enabling the conversion of naringin to prunin without further hydrolysis to naringenin [1]. This modified enzyme provides an economical route to prunin and isoquercetin, compounds with documented antiviral and antioxidant properties that are otherwise expensive to synthesize.

Multi-Enzyme Processing with pH/Temperature Staging

For integrated citrus processing facilities utilizing multiple enzyme preparations, understanding the distinct operational parameters of naringinase (pH 4.5, 50°C) versus hesperidinase (pH 3.5, 60°C) is critical for process design [1]. Staged processing at different pH and temperature setpoints maximizes the efficiency of each enzyme for its respective flavonoid substrate, enabling complete bitterness removal from complex citrus matrices containing both naringin and hesperidin.

Application
Selection Property
Validation Focus
Citrus juice debittering (aroma-sensitive)
Complete naringinase complex activity profile
Naringin reduction endpoint and sensory aroma evaluation
Continuous immobilized-enzyme debittering
Immobilized enzyme operational stability
Operational half-life and reuse cycle validation
Prunin and isoquercetin intermediate synthesis
Selective β-D-glucosidase inactivation capability
Prunin yield and α-L-rhamnosidase retention verification
Multi-enzyme processing with pH/temp staging
Distinct pH and temperature optima vs. hesperidinase
Process parameter optimization per enzyme substrate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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